molecular formula C21H18N4O2S B15101077 3-methyl-1-phenyl-N'-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

3-methyl-1-phenyl-N'-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B15101077
M. Wt: 390.5 g/mol
InChI Key: FQMCTFGVYUYPCG-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phenylacetyl chloride in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide lies in its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-methyl-1-phenyl-N'-(2-phenylacetyl)thieno[2,3-c]pyrazole-5-carbohydrazide

InChI

InChI=1S/C21H18N4O2S/c1-14-17-13-18(28-21(17)25(24-14)16-10-6-3-7-11-16)20(27)23-22-19(26)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

FQMCTFGVYUYPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NNC(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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